molecular formula C48H76O19 B14074857 Saponin 2

Saponin 2

Cat. No.: B14074857
M. Wt: 957.1 g/mol
InChI Key: KBUDSKUKPVHZKZ-IHQJZQLWSA-N
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Description

Saponin 2 is a naturally occurring glycoside compound found in various plant species. It consists of a hydrophobic aglycone (sapogenin) linked to one or more hydrophilic sugar chains. Saponins are known for their surfactant properties, which allow them to form stable foams in aqueous solutions. They play significant roles in plant defense mechanisms and have various applications in pharmaceuticals, cosmetics, and food industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saponin 2 typically involves the extraction of sapogenins from plant sources, followed by glycosylation to attach sugar moieties. Common methods include:

    Extraction: Sapogenins are extracted using solvents like ethanol or methanol.

    Glycosylation: The sapogenin is glycosylated using glycosyl donors under acidic or basic conditions. .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plants such as Quillaja saponaria or Glycyrrhiza glabra. Techniques like high-performance liquid chromatography (HPLC) and counter-current chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions

Saponin 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified saponins with altered biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Saponin 2 has a wide range of scientific research applications:

Mechanism of Action

Saponin 2 exerts its effects primarily through its interaction with cell membranes. The amphipathic nature of saponins allows them to insert into lipid bilayers, causing increased membrane permeability. This can lead to cell lysis or enhanced uptake of other molecules. Saponins also activate various signaling pathways, including those involved in immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saponin 2 is unique due to its specific sugar moieties and aglycone structure, which confer distinct biological activities and pharmacokinetic properties. Its ability to form stable foams and act as a natural surfactant makes it particularly valuable in various industrial applications .

Properties

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,9R,11S,12aS,14bR)-11-carboxy-9-hydroxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-20-28(51)30(53)34(57)39(62-20)66-36-31(54)29(52)23(19-49)63-40(36)67-37-33(56)32(55)35(38(58)59)65-41(37)64-27-12-13-46(6)24(43(27,2)3)11-14-48(8)25(46)10-9-21-22-17-44(4,42(60)61)18-26(50)45(22,5)15-16-47(21,48)7/h9,20,22-37,39-41,49-57H,10-19H2,1-8H3,(H,58,59)(H,60,61)/t20-,22-,23+,24?,25?,26+,27-,28-,29-,30+,31-,32-,33-,34+,35-,36+,37+,39-,40-,41+,44-,45+,46-,47+,48+/m0/s1

InChI Key

KBUDSKUKPVHZKZ-IHQJZQLWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C(C4(C)C)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8([C@H]7C[C@](C[C@H]8O)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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